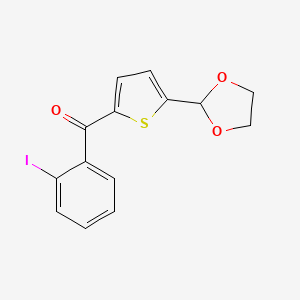
5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-yl)-2-(2-iodobenzoyl)thiophene, also known as 5-(1,3-dioxolane-2-yl)-2-(2-iodobenzoyl)thiophene, is a dioxolane-containing thiophene derivative that has recently been studied for its potential applications in organic synthesis. This compound is of interest due to its unique properties, which include its ability to act as an electron donor and acceptor, its solubility in a variety of solvents, and its ability to undergo a variety of reactions.
Applications De Recherche Scientifique
1. Metal Ion Reactivity
5-(1,3-Dioxolan-2-yl)-2-(2-iodobenzoyl)thiophene and related thiophene derivatives have been studied for their reactivity with various metal ions. For instance, Salameh and Tayim (1983) explored the reaction of a similar thiophene derivative with different metal ions, highlighting its potential in coordination chemistry (Salameh & Tayim, 1983).
2. Electrochromic Properties
Thiophene derivatives have been utilized in synthesizing polymers with electrochromic properties. Hu et al. (2019) investigated asymmetric structure polymers based on thiophene derivatives, emphasizing their potential application in electrochromic devices (Hu et al., 2019).
3. Photoinduced Electron Transfer
Research by Aydoğan et al. (2012) on highly conjugated thiophene derivatives, including reactions involving photoinduced electron transfer, provides insights into their use in initiating cationic polymerization and forming conjugated polymers (Aydoğan et al., 2012).
4. Synthesis and Bioassay of Novel Compounds
The synthesis of new compounds combining thiophene with other moieties has implications in various biological activities. Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with potential antibacterial and antifungal properties (Mabkhot et al., 2017).
5. Fluorescent Properties
Coelho et al. (2015) synthesized fluorescent nitrobenzoyl polythiophenes, investigating their spectroscopic and electrochemical properties, indicative of potential applications in fluorescence-based technologies (Coelho et al., 2015).
Propriétés
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBVFOJQSKDUII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641937 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(2-iodobenzoyl)thiophene | |
CAS RN |
898778-10-4 | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Piperidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1368510.png)

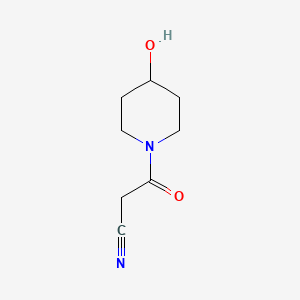
![1-Benzyl-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1368516.png)
![3-[(Tetrahydro-2-furanylmethoxy)methyl]-benzoic acid](/img/structure/B1368517.png)
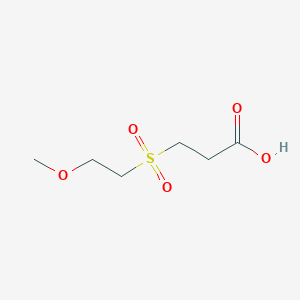
![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B1368525.png)

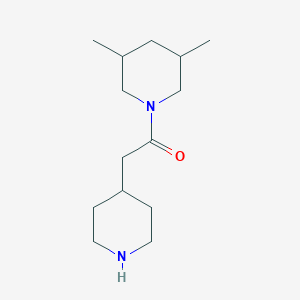
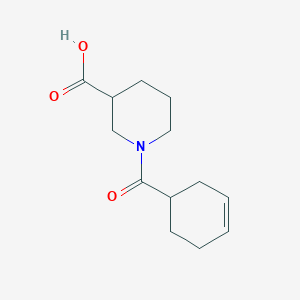

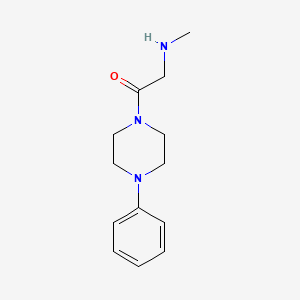
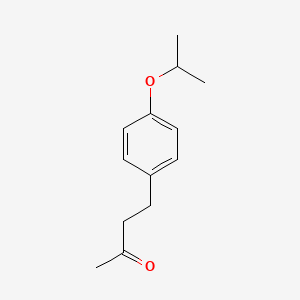
![N-[4-(Difluoromethoxy)benzyl]-N-ethylamine](/img/structure/B1368538.png)